molecular formula C17H16FN5O2 B2418107 5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951902-83-3

5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2418107
CAS No.: 951902-83-3
M. Wt: 341.346
InChI Key: VDWSOZUQNPCIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Substitution Reactions: Introduction of the amino group and the ethoxyphenyl and fluorophenyl groups through nucleophilic substitution reactions.

    Amidation: Formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Triazole derivatives exhibit antifungal and antibacterial properties.

    Enzyme Inhibitors: Used in the development of enzyme inhibitors for various biological targets.

Medicine

    Pharmaceuticals: Potential use in the development of drugs for treating infections, cancer, and other diseases.

Industry

    Agriculture: Used in the formulation of pesticides and herbicides.

    Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Azole Antifungals: Such as fluconazole and itraconazole, which also contain azole rings.

Uniqueness

The uniqueness of 5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substituents, which can confer unique biological activities and properties compared to other triazole derivatives.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-2-25-14-9-5-12(6-10-14)20-17(24)15-16(19)23(22-21-15)13-7-3-11(18)4-8-13/h3-10H,2,19H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWSOZUQNPCIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.